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Compound of Interest

Compound Name: 2-Cyclopropylbenzoic acid

Cat. No.: B1362169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Cyclopropylbenzoic acid, with the CAS number 3158-74-5, is an aromatic carboxylic acid

characterized by the presence of a cyclopropyl group at the ortho position of the benzoic acid

scaffold.[1] This seemingly simple molecule has garnered significant interest in the fields of

medicinal chemistry and drug discovery. The incorporation of a cyclopropyl ring, a small, rigid,

and sp³-hybridized carbocycle, into drug candidates can offer substantial benefits. These

advantages include enhanced metabolic stability, increased potency, and improved

pharmacokinetic properties.[2][3] This technical guide provides a comprehensive overview of 2-
cyclopropylbenzoic acid, including its chemical and physical properties, synthesis, spectral

characterization, and its emerging role as a valuable building block in the development of novel

therapeutics.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-cyclopropylbenzoic acid is

presented in the table below.
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Property Value Reference

CAS Number 3158-74-5 [4]

Molecular Formula C₁₀H₁₀O₂ [4][5]

Molecular Weight 162.19 g/mol [3]

Appearance Solid [4]

Purity Typically ≥95% [4]
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Synthesis of 2-Cyclopropylbenzoic Acid
A robust and widely applicable method for the synthesis of 2-cyclopropylbenzoic acid is the

Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-

carbon bond between an organoboron compound and an organohalide. In this case, a 2-

halobenzoic acid (such as 2-bromobenzoic acid or 2-iodobenzoic acid) is coupled with

cyclopropylboronic acid.[6][7]

The general workflow for this synthesis is depicted in the following diagram:

2-Halobenzoic Acid +
Cyclopropylboronic Acid

Suzuki-Miyaura Coupling
(Pd Catalyst, Base, Solvent)

Aqueous Workup
& Extraction

Purification
(e.g., Chromatography) 2-Cyclopropylbenzoic Acid

Click to download full resolution via product page

A generalized workflow for the synthesis of 2-cyclopropylbenzoic acid.

Experimental Protocol: Suzuki-Miyaura Coupling
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The following is a representative experimental protocol for the synthesis of 2-
cyclopropylbenzoic acid via a Suzuki-Miyaura coupling reaction.

Materials:

2-Bromobenzoic acid

Cyclopropylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

Potassium phosphate (K₃PO₄) or another suitable base

Toluene and water (solvents)

Ethyl acetate (for extraction)

Magnesium sulfate (for drying)

Silica gel (for chromatography)

Procedure:

To a reaction vessel, add 2-bromobenzoic acid (1.0 equivalent), cyclopropylboronic acid (1.1

to 1.5 equivalents), and a suitable base such as potassium phosphate (2.0 to 3.0

equivalents).

Add the palladium catalyst, for instance, a combination of palladium(II) acetate (e.g., 2-5

mol%) and a phosphine ligand like tricyclohexylphosphine (e.g., 4-10 mol%).[6]

Add a suitable solvent system, often a mixture of an organic solvent like toluene and water.

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15

minutes.
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Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the progress of the

reaction by a suitable technique such as Thin Layer Chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC).

Upon completion, cool the reaction mixture to room temperature.

Perform an aqueous workup by adding water and an organic solvent like ethyl acetate.

Separate the organic layer.

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate

it under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure 2-
cyclopropylbenzoic acid.

Spectral Characterization
The structural confirmation of 2-cyclopropylbenzoic acid is achieved through various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-cyclopropylbenzoic acid is expected to show

characteristic signals for the aromatic protons and the protons of the cyclopropyl group. The

aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with splitting

patterns indicative of the ortho-substitution. The cyclopropyl protons will be found in the upfield

region, with the methine proton appearing as a multiplet and the methylene protons also as

multiplets.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon

(δ > 170 ppm), the aromatic carbons (δ 120-150 ppm), and the carbons of the cyclopropyl ring

in the upfield region.

A general workflow for the analysis of NMR spectra is outlined below:
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A general workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy
The IR spectrum of 2-cyclopropylbenzoic acid will exhibit characteristic absorption bands for

the functional groups present. A broad O-H stretching band for the carboxylic acid will be

observed in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl

group will appear around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and cyclopropyl

groups will be present around 3000 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 2-cyclopropylbenzoic acid, the molecular ion peak (M⁺) would be

expected at m/z 162. Predicted mass spectrometry data for common adducts are presented in

the table below.[5]

Adduct m/z

[M+H]⁺ 163.07536

[M+Na]⁺ 185.05730

[M-H]⁻ 161.06080

Role in Drug Discovery and Development
2-Cyclopropylbenzoic acid serves as a key building block in the synthesis of more complex

molecules with potential therapeutic applications. The cyclopropyl moiety is a bioisostere for

other groups and can impart favorable properties to a drug candidate.[1] Benzoic acid and its

derivatives are versatile intermediates in the pharmaceutical industry, used in the synthesis of a

wide range of active pharmaceutical ingredients (APIs).[8][9][10]
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Derivatives of cyclopropyl-containing aromatic compounds have been investigated for a variety

of biological activities, including as inhibitors of receptor tyrosine kinases such as VEGFR-2.[3]

The rigid nature of the cyclopropyl group can help to lock the molecule into a specific

conformation that is favorable for binding to the active site of a biological target.

The general process of utilizing a building block like 2-cyclopropylbenzoic acid in a drug

discovery program is illustrated in the following diagram:

2-Cyclopropylbenzoic Acid

Synthesis of a Library
of Derivatives

Biological Screening
(e.g., Enzyme Assays)

Structure-Activity
Relationship (SAR) Analysis

Lead Optimization

Preclinical Development

Click to download full resolution via product page

A simplified workflow for drug discovery using a building block.

While specific biological activity data for 2-cyclopropylbenzoic acid itself is not extensively

reported in the public domain, its utility as a synthetic intermediate suggests its incorporation
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into molecules targeting a range of biological pathways. Further research into the

pharmacological profile of its derivatives is warranted.

Conclusion
2-Cyclopropylbenzoic acid is a valuable and versatile building block for medicinal chemistry

and drug discovery. Its synthesis can be reliably achieved through modern cross-coupling

methodologies like the Suzuki-Miyaura reaction. The presence of the cyclopropyl group offers

the potential to enhance the pharmacological properties of derivative compounds. This

technical guide provides a foundational understanding of the properties, synthesis, and

potential applications of 2-cyclopropylbenzoic acid, intended to support researchers and

scientists in the development of new and improved therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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